molecular formula C12H14O3 B13158751 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13158751
M. Wt: 206.24 g/mol
InChI Key: YQCUGFHSPJRPLE-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a functionalized cyclobutane derivative designed for advanced pharmaceutical and organic synthesis research. The cyclobutane ring is an emerging, high-value scaffold in medicinal chemistry, prized for its ability to confer favorable conformational and metabolic properties to drug candidates . This compound is particularly valuable as a sophisticated building block for constructing complex molecular architectures. Its 1,3-bifunctionalized nature, featuring both carboxylic acid and hydroxyl groups on the cyclobutane ring, allows for selective and divergent synthetic elaboration, making it an advanced intermediate for producing candidates with potential anticancer, antioxidant, and antimicrobial activities, as observed in related cyclobutane-containing structures . The incorporation of a sterically demanding and electronically diverse 2-methylphenyl substituent at the bridgehead position makes this compound a compelling subject for methodological studies, including challenging C–H functionalization reactions aimed at directly modifying the cyclobutane core . Research into cyclobutane-containing natural products has revealed significant challenges in their synthesis and structural elucidation, often requiring innovative strategies beyond traditional photocycloaddition approaches . This chemical serves as a critical research tool for developing new synthetic routes to such challenging targets, contributing to the broader exploration of cyclobutanes in the design of novel therapeutic agents, including investigations into their application as potential antiviral compounds . For Research Use Only.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-4-2-3-5-10(8)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15)

InChI Key

YQCUGFHSPJRPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC(C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis via Cyclobutanone Intermediates

The most common approach to synthesize 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid involves multi-step reactions starting from 3-oxocyclobutane-1-carboxylic acid or its derivatives.

  • Step 1: Formation of 3-oxocyclobutane-1-carboxylic acid derivative

    3-Oxocyclobutane-1-carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Carbonyl diimidazole (1.05 equivalents) is added to activate the acid, followed by stirring at room temperature for 2-3 hours. The solution is then cooled again to 0°C, and an appropriate amine or aryl nucleophile is added dropwise. The reaction proceeds overnight at room temperature.

  • Step 2: Grignard Reaction for Aryl Introduction

    The key 2-methylphenyl substituent is introduced via a Grignard reagent prepared from 2-methylbromobenzene. The Grignard reagent is added slowly to the 3-oxocyclobutane-1-carboxylic acid solution under nitrogen at 0°C to room temperature over several hours. Quenching with hydrochloric acid yields the hydroxy-substituted cyclobutane carboxylic acid.

  • Step 3: Reduction

    The ketone group at the 3-position is reduced using sodium borohydride in methanol at 0°C to room temperature, producing the 3-hydroxy derivative.

  • Step 4: Purification

    The crude product is purified by extraction, drying over magnesium sulfate, and column chromatography to isolate the pure this compound.

This synthetic route is well-documented and yields the target compound with moderate to good yields (typically 60-80%) depending on reaction scale and conditions.

Cyclization and Arylation via C–H Functionalization

An alternative modern approach involves direct C–H arylation of cyclobutane derivatives:

  • Starting from cyclobutanedicarboxylate derivatives, selective monoarylation at the 1-position can be achieved using palladium-catalyzed C–H activation with aryl iodides such as 2-methyliodobenzene.

  • The reaction utilizes bulky carboxylate ligands (e.g., pivalic acid) and solvents such as hexafluoro-2-propanol to suppress over-arylation.

  • Subsequent reduction steps convert the dicarboxylate to the corresponding this compound.

This method provides a shorter synthetic route with fewer steps and improved selectivity, though yields reported are moderate (around 30-50%) depending on optimization.

Hydrogenolysis and Catalytic Reduction

Patented methods describe catalytic hydrogenolysis for preparing cyclobutane derivatives with hydroxy and carboxylic acid functionalities:

  • The process involves dissolving precursor compounds in polar solvents such as ethanol, adjusting the pH to acidic conditions (pH 2.0-5.0) using mineral acids like acetic acid.

  • Hydrogen gas is used as the hydrogen source with palladium catalysts (wet form preferred for safety and efficiency).

  • Reaction times range from 3 to 5 days, achieving complete hydrogenolysis and formation of the hydroxycyclobutane carboxylic acid.

  • This method is scalable to produce hundreds of grams of product with high purity.

Method Starting Materials Key Reagents/Conditions Reaction Type Yield Range Notes
Multi-step Grignard and Reduction 3-Oxocyclobutane-1-carboxylic acid, 2-methylphenylmagnesium bromide THF, NaBH4, HCl quench Nucleophilic addition, reduction 60-80% Classical, well-established
Palladium-Catalyzed C–H Arylation Cyclobutanedicarboxylate, 2-methyliodobenzene Pd catalyst, pivalic acid, HFIP solvent, 110°C C–H activation, arylation 30-50% Modern, fewer steps, moderate yield
Catalytic Hydrogenolysis Precursor cyclobutane derivatives Pd catalyst, H2 gas, acidic ethanol Hydrogenolysis, reduction High (scale-up) Long reaction time, scalable
  • Spectroscopic Analysis: The compound’s structure is confirmed by NMR (1H, 13C), showing characteristic signals for the cyclobutane ring protons, hydroxy group, and aromatic methyl substituent.

  • Purity and Yield: Purification by column chromatography yields analytically pure compound with typical isolated yields as noted above.

  • Reaction Optimization: Studies indicate that solvent choice, temperature control, and acid/base conditions critically affect the reaction completion and selectivity, especially in catalytic hydrogenolysis and C–H arylation methods.

  • Scalability: The hydrogenolysis method has been demonstrated to be effective for large-scale synthesis (100-500 grams), maintaining safety and cost-efficiency through wet catalyst use and pH control.

The preparation of this compound can be effectively achieved through classical multi-step organic synthesis involving Grignard addition to 3-oxocyclobutane-1-carboxylic acid, followed by reduction and purification. Modern catalytic methods such as palladium-catalyzed C–H arylation offer alternative shorter routes, though with moderate yields. Catalytic hydrogenolysis provides a scalable and efficient method for industrial-scale production.

Each method has distinct advantages depending on the scale, available reagents, and desired purity. The choice of method should consider these factors alongside reaction conditions and safety.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclobutane derivatives on biological systems.

    Medicine: Investigating potential therapeutic properties of cyclobutane derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related cyclobutane-carboxylic acid derivatives, highlighting substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features/Applications References
3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid 2-methylphenyl Likely C₁₂H₁₄O₃ ~206.24* Ortho-methyl group increases steric hindrance; potential for enhanced conformational rigidity. Inferred
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid Pyridin-4-yl C₁₀H₁₁NO₃ 193.20 Polar pyridine ring improves solubility; possible metal coordination or base interactions.
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid 4-methoxyphenyl C₁₃H₁₆O₄ ~236.27 Para-methoxy group enhances electron density; may influence acidity of carboxylic acid.
3-Hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid Methanesulfonyl C₆H₁₀O₅S 194.20† Sulfonyl group is electron-withdrawing; increases acidity and potential for sulfonamide formation.
3,3-Difluoro-1-(2-fluorophenyl)cyclobutanecarboxylic acid 2-fluorophenyl, 3,3-difluoro C₁₁H₉F₃O₂ 230.19 Fluorine substituents enhance lipophilicity and metabolic stability; potential in drug design.

*Calculated based on structural analogy; †Molecular weight from supplier data.

Substituent Effects on Physicochemical Properties

  • Steric Effects : The 2-methylphenyl group in the target compound introduces ortho-substitution, which may restrict rotation around the cyclobutane-aryl bond compared to para-substituted analogs (e.g., 4-methoxyphenyl derivative) .
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) decrease carboxylic acid acidity, whereas electron-withdrawing groups (e.g., sulfonyl) increase it .
  • Solubility : Polar substituents like pyridin-4-yl enhance aqueous solubility, while lipophilic groups (e.g., 2-fluorophenyl) improve membrane permeability .

Research Findings and Implications

  • Conformational Rigidity : Cyclobutane rings enforce planar geometry, which can reduce entropy loss upon binding to biological targets. The 2-methylphenyl group may further stabilize specific conformations .
  • Synthetic Accessibility : The commercial availability of analogs (e.g., 4-methoxyphenyl derivative at €619/g) suggests high synthesis costs, necessitating optimized routes for scalability .

Biological Activity

3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by its cyclobutane ring structure, a hydroxyl group, and a carboxylic acid functional group. Its unique structural features suggest significant potential for various biological activities, including anti-inflammatory and antimicrobial effects. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O3C_{12}H_{14}O_3, with a molecular weight of approximately 206.24 g/mol. The presence of the hydroxyl and carboxylic acid groups enhances its solubility in polar solvents and allows for hydrogen bonding interactions with biological molecules.

Antioxidant Properties

Compounds with hydroxyl groups often exhibit antioxidant activity by scavenging free radicals. Preliminary studies suggest that this compound may similarly demonstrate this property, potentially making it useful in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that derivatives of this compound may inhibit inflammatory pathways. The carboxylic acid group can interact with specific enzymes involved in inflammation, suggesting a mechanism through which it could alleviate conditions such as arthritis or other inflammatory diseases .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. The carboxylic acid can bind to active sites on enzymes, potentially modulating their activity. This interaction is crucial for developing therapeutic agents targeting metabolic pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the phenyl group may engage in π-π interactions, influencing the compound's biological effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Hydroxyl and carboxylic acid groups are added through oxidation and carboxylation reactions respectively.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield .

Study on Antioxidant Activity

A study evaluated the antioxidant properties of various cyclobutane derivatives, including this compound. Results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Research

In a controlled experiment, the compound was tested for its ability to reduce inflammation in murine models. The results showed a marked decrease in inflammatory markers, suggesting potential therapeutic applications in managing chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC12H14O3C_{12}H_{14}O_3Hydroxyl group enhances solubility
(1S,3S)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acidC13H16O3C_{13}H_{16}O_3Exhibits anti-inflammatory properties
(1S,3S)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acidC13H15NO4C_{13}H_{15}N_{O_4}Potential enzyme inhibitor

Q & A

Q. Basic

  • HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) separates polar byproducts.
  • NMR impurity profiling using ¹H-NMR with relaxation reagents (e.g., Cr(acac)₃) to detect trace aldehydes or unreacted intermediates .
  • Thermogravimetric analysis (TGA) identifies residual solvents or decomposition products .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Q. Advanced

  • QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioavailability.
  • MD simulations predict metabolic stability (e.g., CYP450 oxidation sites) .
  • ADMET predictors (e.g., SwissADME) optimize solubility and permeability while minimizing toxicity .

What are common pitfalls in scaling up synthesis, and how are they mitigated?

Q. Advanced

  • Ring strain : Cyclobutane’s instability under heat requires low-temperature carboxylation .
  • Byproduct formation : Continuous flow reactors improve mixing and reduce side reactions (e.g., decarboxylation) .
  • Purification : Avoid column chromatography; instead, use crystallization with toluene/hexane for cost-effective isolation .

How does hydrogen bonding influence spectroscopic signatures in solution vs. solid state?

Q. Advanced

  • Solid-state NMR reveals rigid hydrogen-bonded networks (e.g., downfield OH shifts at 10–12 ppm).
  • Solution IR shows broader O–H stretches (3200–3600 cm⁻¹) due to dynamic bonding .
  • VT-NMR (variable temperature) tracks hydrogen-bond breaking at elevated temperatures, confirming intermolecular vs. intramolecular interactions .

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